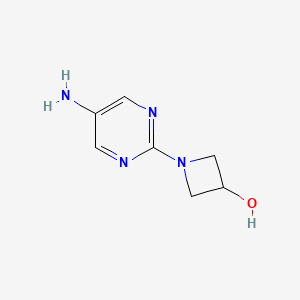

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(5-aminopyrimidin-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAJWYGFANPSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, with the CAS number 1445153-73-0, features a unique azetidine ring substituted with a pyrimidine moiety. The structural characteristics contribute to its interaction with various biological targets.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrimidine ring enhances its binding affinity, which is crucial for its pharmacological effects. It is hypothesized that the azetidine ring facilitates membrane penetration, thereby increasing bioavailability.

Pharmacological Effects

This compound has been evaluated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact mechanism involves disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs.

- Anticancer Potential : Research highlights its efficacy in inhibiting cell proliferation in cancer cell lines, particularly those related to lung and breast cancers. It appears to induce apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies:

Study on Antimicrobial Activity

In a recent study, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibition with MIC values ranging from 10 to 20 µg/mL, indicating its potential as a lead compound in antibiotic development.

Evaluation of Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

A series of in vitro assays were conducted on various cancer cell lines, revealing that this compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1 : 1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid

- Substituents : Chloro group at pyrimidine position 5; carboxylic acid at azetidine position 3.

- The carboxylic acid enhances solubility in aqueous media but may reduce membrane permeability due to ionization at physiological pH .

- Synthesis: No yield data provided, but analogous reactions in achieved 29–73% yields for nitro-substituted intermediates, suggesting halogenation steps may require optimization.

Compound 2 : 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol

- Substituents : Pyridine ring (vs. pyrimidine); trifluoromethyl group at azetidine position 3.

- Key Differences: The pyridine ring reduces hydrogen-bonding capacity compared to pyrimidine. Molecular weight (233.19 g/mol) is lower than the target compound, likely due to the absence of a second nitrogen in the ring .

- Physicochemical Data : Supplied as a 10 mM solution in research settings, indicating moderate solubility in standard solvents .

Compound 3 : 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol

- Substituents : Nitro group at pyridine position 5.

- Key Differences: The nitro group is a precursor to amino via reduction, enabling modular synthesis. Synthesis yield (29%) is lower than other intermediates in , possibly due to steric hindrance during cyclization .

Compound 4 : 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Substituents: Iodo group at pyridine position 5; propanol chain (vs. azetidine).

- Key Differences: The iodine atom increases molecular weight and polarizability, making it useful in radiolabeling or crystallography.

Preparation Methods

Synthesis via Azetidine Mesylate Intermediate and Nucleophilic Substitution

A notable method described in patent WO2000063168A1 involves the preparation of azetidine derivatives through mesylate intermediates, which are then subjected to nucleophilic substitution with amines or heterocyclic amines such as aminopyrimidines.

- Starting from N-protected azetidine derivatives, a mesylate group is introduced at the 3-position by reaction with methanesulfonyl chloride in the presence of a base.

- The mesylate intermediate is purified by extraction and drying steps.

- Nucleophilic substitution is performed by treating the mesylate with aqueous ammonia or an aminopyrimidine derivative under controlled temperature (55–60°C) for 12 hours or more.

- The reaction mixture is worked up by extraction with organic solvents, drying, and solvent removal to isolate the target azetidin-3-ol substituted with the aminopyrimidinyl group.

- Purification is achieved by crystallization or chromatography.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation of azetidine | Methanesulfonyl chloride, base | Crude | Mesylate intermediate formed |

| Nucleophilic substitution | Aminopyrimidine, 55-60°C, 12 h | 60-70% | Exothermic reaction, careful temperature control required |

| Workup and purification | Extraction, drying (MgSO4), vacuum | - | White crystalline solid obtained |

This method is scalable and allows for the preparation of a variety of azetidine derivatives functionalized with heterocyclic amines.

Single-Step Amination of Azetidine-3-ol Precursors

Recent synthetic developments have demonstrated a single-step amination approach for azetidine-3-amines, which can be adapted for this compound.

- A suitable azetidin-3-ol precursor (e.g., a halogenated or activated azetidine) is reacted with 2 equivalents of the aminopyrimidine in acetonitrile solvent.

- The reaction mixture is sealed and heated to 80°C overnight to promote nucleophilic substitution.

- After completion, the mixture is concentrated and purified by silica gel chromatography to isolate the target compound.

- One-step synthesis reduces the number of purification steps.

- Mild conditions preserve sensitive functional groups.

- Good yields (typically around 70%) are achievable.

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile (MeCN) |

| Temperature | 80°C |

| Reaction time | Overnight (~12-16 hours) |

| Purification | Silica gel chromatography |

| Yield | ~70% |

This approach is efficient for synthesizing azetidine-3-amines with various amine substituents, including 5-aminopyrimidin-2-yl groups.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Mesylate Intermediate + Substitution | Mesylation → Nucleophilic substitution with aminopyrimidine | 55-60°C, 12 h | 60-70 | Scalable, classical approach |

| Single-Step Amination | Direct reaction of azetidin-3-ol precursor with aminopyrimidine | MeCN, 80°C, overnight | ~70 | Efficient, fewer steps |

| Pd-Catalyzed Coupling + Reduction | Suzuki coupling + Pd/C hydrogenation + amide coupling | Varied, Pd catalysts, HATU in DMF | Variable | Useful for complex derivatives |

Research Findings and Notes

- The mesylation and substitution method requires careful control of temperature due to exothermic reactions and the sensitivity of azetidine intermediates.

- Single-step amination methods offer streamlined synthesis but require optimization of solvent and temperature for maximum yield.

- The presence of the 3-hydroxy group on the azetidine ring is generally stable under the described reaction conditions but may require protection in multi-step syntheses.

- Hydrogenation steps using Pd/C catalysts are effective for reducing nitro or halogen intermediates to amines without affecting the azetidine ring.

- Purification techniques such as silica gel chromatography and crystallization are essential to obtain high-purity this compound.

Q & A

Q. How can systematic reviews enhance the interpretation of fragmented data on azetidine-pyrimidine hybrids?

- Answer:

- PRISMA Guidelines : Follow structured protocols for literature screening and data extraction.

- Meta-Analysis : Pool data from heterogeneous studies (e.g., IC values) using random-effects models.

- Gaps Identification : Use VOSviewer or CitNetExplorer for co-citation networks to highlight understudied areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.